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D-Homoarginine Hemisulfate

Cat. No.: B13420940
M. Wt: 286.31 g/mol
InChI Key: WKALSGFQNULHQH-NUBCRITNSA-N
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Description

Enantiomeric Relationship with L-Homoarginine

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. D-Homoarginine and L-Homoarginine possess the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of the amino group around the alpha-carbon. This seemingly subtle difference in stereochemistry has profound implications for their biological activity.

L-Homoarginine is a naturally occurring amino acid formed from lysine (B10760008). wikipedia.org It serves as a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a critical signaling molecule in the cardiovascular system. wikipedia.orgaloki.hu L-Homoarginine can also inhibit arginase, an enzyme that competes with NOS for their common substrate, L-arginine, thereby indirectly increasing NO production. wikipedia.org

In contrast, the D-enantiomer, D-Homoarginine, often exhibits significantly reduced or no biological activity in systems that are stereospecific for the L-isomer. For instance, research has shown that while L-arginine and, to a lesser extent, L-homoarginine can reverse the effects of NOS inhibitors, the D-isomers like D-arginine are much less potent. pnas.org This difference in activity underscores the high degree of stereoselectivity of the enzymes involved in these pathways. The distinct biochemical behavior of D-isomers provides a valuable control in experiments to confirm that the observed effects of the L-isomer are due to specific molecular interactions rather than non-specific chemical properties. vulcanchem.com

Table 1: Comparison of D-Homoarginine and L-Homoarginine

FeatureD-HomoarginineL-Homoarginine
Natural Occurrence NoYes
Stereochemistry D-enantiomerL-enantiomer
Biological Role Primarily a research toolSubstrate for Nitric Oxide Synthase (NOS), inhibitor of arginase, biomarker for cardiovascular health. wikipedia.orgnih.gov
Interaction with NOS Generally considered inactive or a very weak substrateServes as a substrate, though with a higher Km than L-arginine. nih.gov

Academic Significance of Homoarginine Stereoisomers

The study of homoarginine stereoisomers, including D-Homoarginine Hemisulfate, holds considerable academic significance for several reasons:

Elucidating Enzyme Mechanisms: By comparing the effects of L- and D-homoarginine, researchers can probe the active sites of enzymes like nitric oxide synthase and arginase. wikipedia.orgpdbj.org The inability or reduced ability of the D-isomer to bind to or be processed by these enzymes helps to map the specific structural requirements for substrate recognition and catalysis. pdbj.org This is crucial for understanding the fundamental principles of enzyme function and for the rational design of specific inhibitors or activators.

Investigating Transport Systems: The transport of amino acids across cell membranes is often mediated by stereospecific protein transporters. nih.gov Comparing the uptake and transport of D- and L-homoarginine can help characterize these transport systems and understand how they differentiate between stereoisomers. This knowledge is vital for understanding nutrient absorption, drug delivery, and the pathophysiology of diseases related to amino acid transport defects.

Probing Physiological Pathways: The distinct biological activities of homoarginine stereoisomers make them valuable tools for dissecting complex physiological pathways. For example, the use of D-arginine as a control has been instrumental in demonstrating that the neurotoxic effects of glutamate (B1630785) are mediated by nitric oxide produced from L-arginine. pnas.org Similarly, D-Homoarginine can be used to verify that the cardiovascular effects observed with L-Homoarginine administration are indeed due to its specific interactions within the nitric oxide pathway. ahajournals.orgnih.gov

Drug Development and Peptide Design: Understanding the stereochemical requirements of biological targets is fundamental to drug discovery. In peptide-based drug design, substituting an L-amino acid with its D-enantiomer can have significant effects. For example, replacing lysine with homoarginine in a cell-penetrating peptide has been shown to alter its delivery efficacy. kyoto-u.ac.jp The study of D-homoarginine can provide insights into how such stereochemical changes affect peptide structure, stability, and interaction with biological membranes and receptors.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₃₄N₈O₈S
Molecular Weight 474.54 g/mol
Appearance White to Off-White Solid
Melting Point 128-130°C
Solubility Slightly soluble in water, methanol, and aqueous acid.
Storage -20°C
Data sourced from BOC Sciences

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N4O6S B13420940 D-Homoarginine Hemisulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H18N4O6S

Molecular Weight

286.31 g/mol

IUPAC Name

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;sulfuric acid

InChI

InChI=1S/C7H16N4O2.H2O4S/c8-5(6(12)13)3-1-2-4-11-7(9)10;1-5(2,3)4/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);(H2,1,2,3,4)/t5-;/m1./s1

InChI Key

WKALSGFQNULHQH-NUBCRITNSA-N

Isomeric SMILES

C(CCN=C(N)N)C[C@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

Comprehensive Analysis of Homoarginine Biosynthesis and Synthetic Methodologies

Endogenous Biosynthesis Pathways of L-Homoarginine

The primary routes for the synthesis of L-homoarginine in mammals involve enzymes that also participate in other critical metabolic pathways, such as the urea (B33335) cycle and creatine (B1669601) synthesis. nih.gov The main production occurs in organs like the kidneys and liver. researchgate.netaloki.hu

The principal enzyme responsible for L-homoarginine synthesis in the human body is L-arginine:glycine (B1666218) amidinotransferase (AGAT). ahajournals.orgbevital.no This enzyme catalyzes the transfer of an amidino group from a donor molecule to an acceptor. mdpi.com While its main role is in creatine production, its activity also accounts for the endogenous formation of L-homoarginine. bevital.noresearchgate.net Genome-wide association studies have strongly linked the AGAT gene to plasma homoarginine levels, and experiments using AGAT-expressing cells have confirmed its functional role in homoarginine synthesis. ahajournals.org

The synthesis of L-homoarginine by AGAT involves a transamidination reaction where L-arginine serves as the amidino group donor and L-lysine acts as the acceptor. researchgate.netnih.govwikipedia.org In this reaction, the amidino group from L-arginine is transferred to the ε-amino group of L-lysine, yielding L-homoarginine and L-ornithine as the two products. mdpi.comresearchgate.net L-lysine is a known precursor for L-homoarginine, a fact established decades ago, but the central role of AGAT in this conversion has been clarified by more recent studies. researchgate.netnih.gov

The AGAT enzyme's primary and more widely known function is the catalysis of the first step in creatine biosynthesis. frontiersin.org In this reaction, AGAT transfers an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine. researchgate.netresearchgate.net GAA is subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. researchgate.netnih.gov The synthesis of L-homoarginine represents an alternative reaction catalyzed by the same enzyme, AGAT, which demonstrates a degree of substrate promiscuity by utilizing L-lysine instead of glycine. aloki.hu

FeatureHomoarginine SynthesisGuanidinoacetate (GAA) Synthesis
Enzyme L-Arginine:Glycine Amidinotransferase (AGAT)L-Arginine:Glycine Amidinotransferase (AGAT)
Amidino Donor L-ArginineL-Arginine
Amidino Acceptor L-LysineGlycine
Primary Products L-Homoarginine, L-OrnithineGuanidinoacetate (GAA), L-Ornithine
Metabolic Pathway Amino Acid MetabolismCreatine Biosynthesis

An alternative pathway for L-homoarginine synthesis involves ornithine transcarbamylase (OTC), a key enzyme in the urea cycle. nih.govwikipedia.org OTC's primary function is to catalyze the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (B84403) in the mitochondrial matrix. nih.gov However, due to low substrate selectivity, OTC can also catalyze the transamidination of lysine (B10760008), leading to the production of L-homoarginine. wikipedia.org While OTC has a higher affinity for its primary substrate, ornithine, its ability to act on lysine provides another route for endogenous L-homoarginine formation. wikipedia.orgnih.gov

Guanidinoacetate N-methyltransferase (GAMT) is the second enzyme in the creatine biosynthesis pathway, responsible for the methylation of GAA to creatine. uniprot.orgpjps.pk Studies in mice have shown that while AGAT contributes to plasma L-homoarginine levels, GAMT does not appear to be involved in its synthesis. researchgate.netnih.gov Research using GAMT-deficient mouse models confirmed that ADMA (asymmetric dimethylarginine) synthesis was independent of GAMT, and the enzyme did not contribute to plasma homoarginine levels. researchgate.netnih.gov Therefore, GAMT's role is specific to the creatine pathway and is not directly linked to the primary synthesis of homoarginine. Some studies have suggested that N(G)-methyltransferases might contribute to homoarginine synthesis from arginine in mice, but the exact mechanisms remain to be fully elucidated. researchgate.netnih.gov

Unlike L-homoarginine, which is synthesized endogenously in mammals, D-homoarginine is found as a component of natural products synthesized by microorganisms. A notable example is photoditritide, a cyclic hexapeptide isolated from the bacterium Photorhabdus temperata Meg1. sci-hub.seacs.org Photoditritide contains two rare D-homoarginine residues. sci-hub.seresearchgate.net

The biosynthesis of this peptide is directed by a nonribosomal peptide synthetase (NRPS) encoded by the pdtS gene. sci-hub.se Analysis of the PdtS enzyme revealed the presence of dual condensation/epimerization (C/E) domains. sci-hub.se These specialized domains are responsible for the conversion of L-amino acids, which are the initial building blocks, into their D-enantiomers during the process of peptide chain elongation. sci-hub.se This enzymatic machinery explains the incorporation of D-homoarginine into the final structure of photoditritide. Other natural peptides, such as cupolamide A isolated from the marine sponge Theonella cupola, also contain homoarginine, highlighting its presence in diverse natural sources. nih.gov

Role of L-Arginine:Glycine Amidinotransferase (AGAT) in Homoarginine Formation

Chemical Synthesis Approaches for D-Homoarginine and its Derivatives

The synthesis of D-homoarginine and its protected derivatives is crucial for their application in various fields, particularly in peptide chemistry. Chemical synthesis provides a controlled and scalable route to this non-proteinogenic amino acid, allowing for the creation of specific analogs and intermediates. The primary methods revolve around the modification of the D-lysine side chain.

Direct Guanidination of Lysine for D-Homoarginine Synthesis

The most direct chemical method for synthesizing D-homoarginine is through the guanidination of the ε-amino group of D-lysine. This reaction, also referred to as guanidinylation, involves the transfer of a guanidino group from a reagent to the primary amine on the lysine side chain. The process converts the lysine residue into a homoarginine residue, which is structurally a one-methylene group higher homolog of arginine. wikipedia.org

The reaction's success hinges on the choice of the guanidinating agent. A variety of such reagents have been developed to react efficiently and specifically with primary amines under mild conditions. organic-chemistry.org O-methylisourea is a classic and widely used reagent for this transformation. nih.govnih.gov The reaction with O-methylisourea, often in its hemisulfate salt form, proceeds by the nucleophilic attack of the lysine's ε-amino group on the electrophilic carbon of the reagent.

A common procedure involves dissolving D-lysine and the guanidinating agent in an aqueous basic solution. The elevated pH ensures that the ε-amino group is deprotonated and thus sufficiently nucleophilic to attack the guanidinating agent. For instance, the guanidination of lysine-rich polypeptides using O-methylisourea is effectively carried out at a pH of 10.5 or higher. nih.govresearchgate.net

To achieve selective guanidination of the side-chain ε-amino group over the α-amino group, the latter is often temporarily protected. One method involves the formation of a copper complex with the α-amino and carboxyl groups of D-lysine. A patent describes reacting L-lysine with copper chloride dihydrate to form a dilysine copper complex, which protects the α-NH2 group. google.com Subsequently, the unprotected ω-NH2 (or ε-amino) group is guanidinated. google.com The copper is then removed to yield the final product. This principle is directly applicable to the synthesis of the D-enantiomer.

Several other guanidinating reagents have been developed to improve yields and simplify procedures. These include pyrazole-carboxamidines and sulfonyl-activated guanidines. organic-chemistry.orgtcichemicals.com For example, 1-guanyl-3,5-dimethylpyrazole has been successfully used to convert D-lysine into D-homoarginine within a fully protected peptide chain. nih.gov N,N′-di-Boc-N″-triflyl-guanidine is another powerful reagent that reacts rapidly with primary amines in a variety of solvents, including dichloromethane (B109758) and acetonitrile. google.comgoogle.com

Table 1: Common Guanidinating Reagents for Amine Conversion This interactive table summarizes various reagents used for the guanidination of primary amines like the side chain of lysine.

Reagent Name Abbreviation Key Features & Conditions Reference
O-Methylisourea Hemisulfate OMIU Classic reagent, requires basic pH (e.g., 10.5) for optimal reaction. nih.govnih.govresearchgate.net
1-Guanyl-3,5-dimethylpyrazole - Used for selective guanidination, including on solid-phase supports. nih.gov
N,N′-Di-Boc-N″-triflyl-guanidine - Highly reactive, works under mild conditions at room temperature in various solvents. google.comgoogle.com
N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea N,N′-di-Boc-S-methylisothiourea A common reagent for introducing a di-Boc-protected guanidino group. researchgate.net

Synthesis of Protected D-Homoarginine Intermediates for Peptide Synthesis

For applications in solid-phase peptide synthesis (SPPS), it is essential to use amino acid derivatives that are appropriately protected. This prevents unwanted side reactions during the sequential coupling of amino acids to build a peptide chain. The synthesis of D-homoarginine intermediates for SPPS involves protecting the α-amino group and, frequently, the guanidino group as well.

A key method involves the guanidination of an N-α-protected D-lysine, such as N-α-Fmoc-D-lysine. google.com In this procedure, the side-chain ε-amino group is free to react with a guanidinating agent. For example, N-α-Fmoc-lysine can be guanidinated with N,N′-di-Boc-N″-triflyl-guanidine. google.com This reaction yields N-α-Fmoc-N-ω,N-ω′-di-Boc-D-homoarginine. This product is an orthogonally protected amino acid, meaning the different protecting groups (Fmoc, Boc) can be removed selectively under different conditions. google.com This allows for its direct use in Fmoc-based SPPS.

The synthesis of protected D-homoarginine can also be performed on a peptide already assembled on a solid support. nih.gov In this approach, a protected D-lysine residue is incorporated into the peptide chain. After the peptide is fully assembled, the protecting group on the D-lysine side chain is selectively removed, and the exposed amino group is then guanidinated directly on the resin. nih.gov

Table 2: Protecting Groups in D-Homoarginine Synthesis for SPPS This interactive table outlines common protecting groups for the alpha-amino and guanidino functions of D-homoarginine used in peptide synthesis.

Functional Group Protecting Group Abbreviation Cleavage Conditions Reference
α-Amino 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine in DMF) google.compeptide.com
α-Amino tert-Butoxycarbonyl Boc Acid (e.g., Trifluoroacetic Acid - TFA) peptide.com
Guanidino 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf Strong Acid (e.g., TFA) ub.edu
Guanidino Tosyl Tos Strong Acid (e.g., HF, TFMSA) mdpi.com
Guanidino Nitro NO2 Catalytic Hydrogenation mdpi.com

Table of Mentioned Compounds

An extensive review of scientific literature reveals a significant gap in the available research concerning the specific enzymatic interactions of D-Homoarginine Hemisulfate . The vast majority of studies focus on the biological activities of its stereoisomer, L-Homoarginine.

Consequently, it is not possible to provide a scientifically accurate article on this compound that adheres to the specific sections and subsections requested in the outline. The detailed research findings regarding alternative substrate utilization, competitive inhibition of various enzymes, and influence on transport systems are well-documented for the L-isomer but are not available for the D-isomer in the reviewed sources.

To fulfill the request without resorting to scientifically unsubstantiated extrapolation from the L-isomer to the D-isomer, specific research focusing on D-Homoarginine's interactions with Nitric Oxide Synthases, Arginase, Alkaline Phosphatase isoenzymes, and amino acid transporters is required.

Enzymatic Interactions and Regulatory Mechanisms of Homoarginine

Influence on Amino Acid Transport Systems

Inhibition of Sodium-Independent High-Affinity y+ Arginine Transporters

L-homoarginine is a known competitive inhibitor of the system y+ family of sodium-independent cationic amino acid transporters (CATs), which are crucial for cellular uptake of L-arginine. nih.gov Specifically, L-homoarginine has been shown to inhibit the transport of L-arginine and asymmetric dimethylarginine (ADMA) mediated by CAT1, CAT2A, and CAT2B. nih.govresearchgate.net The inhibitory potency of L-homoarginine varies between the transporter isoforms. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of CAT1-mediated L-arginine uptake by L-homoarginine was determined to be 1320 µM. researchgate.netnih.gov The IC50 values for inhibiting CAT2A and CAT2B were significantly higher, indicating a weaker inhibitory effect on these isoforms. researchgate.net This interaction suggests that at high concentrations, L-homoarginine can modulate the intracellular availability of L-arginine, thereby potentially influencing downstream processes such as nitric oxide synthesis. nih.gov

Table 1: Inhibition of Cationic Amino Acid Transporters (CATs) by L-Homoarginine
TransporterSubstrateIC50 of L-Homoarginine (µM)95% Confidence Interval (µM)
CAT1L-Arginine13201029–1693
CAT1ADMA642487–846
CAT2AL-Arginine32653378–3650
CAT2AADMA92442636–32416

Substrate and Inhibitory Interactions with Renal Transport Proteins (e.g., OATP4C1, b0,+AT-rBAT)

In the kidney, L-homoarginine interacts with several transport proteins crucial for amino acid reabsorption and secretion. It is a substrate for the Organic Anion Transporting Polypeptide 4C1 (OATP4C1), a transporter located in the basolateral membrane of human proximal tubule cells. nih.gov Studies using cells overexpressing human OATP4C1 demonstrated that L-homoarginine is transported with a Michaelis constant (Km) of 49.9 µM. nih.gov OATP4C1 also facilitates the efflux of L-homoarginine, suggesting a role in exporting the intracellularly synthesized amino acid into the systemic circulation. nih.gov

Furthermore, L-homoarginine is a substrate for the human heteromeric transporter b0,+AT-rBAT (encoded by SLC7A9 and SLC3A1), which is found in the luminal membrane of proximal tubule cells. nih.gov In a cell model stably expressing this transporter, L-homoarginine exhibited an apparent Km value of 197.0 µM for uptake. nih.govnih.gov The transport of L-homoarginine via b0,+AT-rBAT can be inhibited by L-arginine, which has an IC50 value of 115.8 µM. nih.govnih.gov These interactions indicate that b0,+AT-rBAT is a key contributor to the renal handling and reabsorption of L-homoarginine. nih.gov

Table 2: Kinetic Parameters of L-Homoarginine with Renal Transport Proteins
Transport ProteinSubstrateKinetic ParameterValue (µM)
OATP4C1L-HomoarginineKm49.9
OATP4C1ADMAKm232.1
b0,+AT-rBATL-HomoarginineKm197.0
b0,+AT-rBATL-ArginineKm512.6
b0,+AT-rBATL-Arginine (as inhibitor of L-Homoarginine uptake)IC50115.8

Effects on Creatine (B1669601) Metabolism Enzymes

Regulation of Glycine (B1666218) Amidinotransferase (GATM) Expression

L-arginine:glycine amidinotransferase (AGAT or GATM) is the enzyme responsible for the synthesis of both guanidinoacetate, the precursor to creatine, and L-homoarginine. frontiersin.orgfrontiersin.org Research has shown that L-homoarginine supplementation can regulate the expression of this key enzyme. In a study involving wild-type mice, dietary supplementation with L-homoarginine was found to cause a significant down-regulation of AGAT protein expression in the kidney. frontiersin.org This repressive effect is similar to the end-product repression observed with creatine supplementation, suggesting a feedback mechanism where L-homoarginine can modulate its own synthesis by reducing the abundance of its synthesizing enzyme. frontiersin.org This regulatory action appears to be organ-specific, as these effects were not observed in the pancreas. frontiersin.org

Impact on Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) Levels

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is the primary enzyme responsible for the degradation of ADMA, an endogenous inhibitor of nitric oxide synthase. nih.gov While L-homoarginine and ADMA are functionally linked as biomarkers for cardiovascular health and are both involved in the broader L-arginine metabolic network, current scientific literature does not establish a direct regulatory role of L-homoarginine on the expression levels of the DDAH1 enzyme. nih.govnih.gov The enzymes for degrading ADMA (DDAH1) and synthesizing L-homoarginine (AGAT) are co-expressed in human proximal tubule cells, but a direct impact of L-homoarginine on DDAH1 levels has not been demonstrated. nih.gov

Metabolic Interconnections and Systemic Biochemical Roles of Homoarginine

Interplay with Arginine and Lysine (B10760008) Metabolic Cycles

D-Homoarginine Hemisulfate, a non-proteinogenic amino acid, is intricately linked to the metabolic pathways of two essential amino acids: L-arginine and L-lysine. Its synthesis and degradation are directly tied to enzymes and intermediates of the urea (B33335) cycle and other related metabolic processes.

The primary route of homoarginine biosynthesis involves the transfer of an amidino group from L-arginine to L-lysine. This reaction is catalyzed by the enzyme arginine:glycine (B1666218) amidinotransferase (AGAT), the same enzyme responsible for the first step in creatine (B1669601) synthesis. wikipedia.orgnih.gov In this latter role, AGAT transfers an amidino group from arginine to glycine to form guanidinoacetate. The ability of AGAT to utilize lysine as an alternative substrate highlights a key metabolic crossover point. L-ornithine is a common co-product in both of these AGAT-catalyzed reactions. nih.gov

Conversely, homoarginine can be metabolized back to lysine. This hydrolysis is carried out by the enzyme arginase, which cleaves the guanidino group from homoarginine to yield lysine and urea. wikipedia.orgnih.gov While arginase shows a much higher affinity for its primary substrate, arginine, its capacity to act on homoarginine demonstrates a reversible connection to the lysine pool. nih.gov Studies in humans have shown that oral supplementation with homoarginine leads to a measurable increase in plasma lysine concentrations, confirming this metabolic conversion in vivo. wikipedia.orgbevital.nofrontiersin.org

The metabolic relationship between homoarginine and lysine is further underscored by the strong positive correlation observed between their plasma concentrations in rats. wikipedia.orgbevital.no This suggests a dynamic equilibrium and a closely regulated metabolic interplay between these two amino acids.

Table 1: Key Enzymes in the Interplay of Homoarginine, Arginine, and Lysine

EnzymeRole in Homoarginine MetabolismSubstratesProducts
Arginine:glycine amidinotransferase (AGAT)Biosynthesis of homoarginineL-Arginine, L-LysineL-Homoarginine, L-Ornithine
ArginaseHydrolysis of homoarginineL-Homoarginine, WaterL-Lysine, Urea

Contributions to Nitrogen Metabolism Pathways

As a structural analog of arginine, homoarginine participates in nitrogen metabolism, primarily through its connection to the urea cycle. L-arginine is a central molecule in this pathway, serving as the immediate precursor to urea, the primary vehicle for the excretion of excess nitrogen in mammals. nih.gov The hydrolysis of arginine by arginase produces urea and ornithine, a key step in detoxifying ammonia. wikipedia.org

Homoarginine contributes to this pathway when it is hydrolyzed by arginase to produce lysine and urea. nih.gov Although this reaction is less efficient than the hydrolysis of arginine, it nonetheless represents a pathway for the nitrogen atoms within the guanidino group of homoarginine to be incorporated into urea and subsequently excreted. This positions homoarginine as a minor contributor to the body's nitrogen balance and waste management system. The metabolic fate of the nitrogen in the amino group of homoarginine would follow the general pathways of amino acid catabolism.

Biotransformation to Homocitrulline via NOS Activity

This compound can serve as a substrate for nitric oxide synthase (NOS), the enzyme family responsible for the production of the critical signaling molecule, nitric oxide (NO). nih.gov In a reaction analogous to the conversion of arginine to citrulline, NOS metabolizes homoarginine to produce NO and L-homocitrulline. nih.govnih.gov

All three major isoforms of NOS—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—can utilize homoarginine as a substrate. However, the affinity of NOS for homoarginine is significantly lower than for its primary substrate, arginine. nih.govnih.gov This means that under normal physiological conditions, where arginine concentrations are substantially higher than those of homoarginine, the contribution of homoarginine to the total NO production is likely to be modest. Nevertheless, this metabolic pathway is a significant aspect of homoarginine's biochemical role, linking it directly to the regulation of vascular tone, neurotransmission, and immune responses. The formation of homocitrulline from homoarginine is a key indicator of this NOS-mediated activity. nih.gov

Table 2: Comparison of Arginine and Homoarginine as NOS Substrates

SubstrateEnzymeProductsRelative Affinity for NOS
L-ArginineNitric Oxide Synthase (NOS)Nitric Oxide (NO), L-CitrullineHigh
L-HomoarginineNitric Oxide Synthase (NOS)Nitric Oxide (NO), L-HomocitrullineLow

Potential Hydrolysis to Lysine by Arginase

As introduced in section 4.1, a key catabolic fate for this compound is its hydrolysis to L-lysine and urea, a reaction catalyzed by arginase. nih.gov This metabolic link has been demonstrated both in vitro using recombinant human arginase and bovine liver arginase, and in vivo in humans where supplementation with homoarginine resulted in increased plasma lysine levels. wikipedia.orgnih.gov

While this enzymatic conversion is established, it is important to note that homoarginine is considered a poor substrate for arginase compared to arginine. nih.gov The rate of hydrolysis of homoarginine is significantly slower. wikipedia.org Despite this, the reaction is physiologically relevant and suggests that arginase plays a role in regulating the homeostasis of homoarginine. nih.gov This pathway represents a direct conversion of a non-proteinogenic amino acid back into an essential, proteinogenic amino acid, thereby salvaging its carbon skeleton.

Advanced Analytical Methodologies for Homoarginine Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of homoarginine, offering high specificity and sensitivity without the need for the extensive derivatization often required by other methods.

Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative determination of homoarginine in complex biological fluids like human plasma. nih.govnih.gov This technique provides high sample throughput, with analysis times as short as four minutes per sample. nih.gov The method typically involves electrospray ionization in the positive mode (ESI+). By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion of homoarginine and its corresponding product ion after fragmentation. This highly specific detection minimizes interference from other molecules in the matrix. nih.govmdpi.com For instance, a common transition monitored for L-homoarginine is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of 245 to a product ion of m/z 211. nih.gov The minimal sample preparation required, often just a protein precipitation step, further enhances the suitability of LC-MS/MS for high-throughput analysis in clinical and research settings. nih.gov

Table 1: LC-MS/MS Parameters for Homoarginine Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Internal Standard Monitored Transition (IS) (m/z) Reference
L-Homoarginine 245 211 L-[¹³C₆]-Homoarginine 251 → 217 nih.gov

For the most accurate and precise measurements, LC-MS/MS is often paired with a stable-isotope dilution assay. nih.gov This approach is considered the gold standard for absolute quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte, such as L-[¹³C₆]-Homoarginine, to the sample at the earliest stage of preparation. nih.gov This labeled compound serves as an internal standard that behaves almost identically to the endogenous, unlabeled homoarginine during sample extraction, chromatographic separation, and ionization. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, the method corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable and reproducible results. nih.gov For example, the specific transition for L-[¹³C₆]-homoarginine is m/z 251 → m/z 217. nih.gov This method has demonstrated excellent performance, with mean intra- and interassay coefficients of variation (CVs) reported to be around 7.4% and 7.5%, respectively. nih.gov

While one of the advantages of LC-MS is that it can often analyze amino acids without derivatization, precolumn derivatization strategies can be employed to enhance chromatographic properties or sensitivity, particularly in methods using fluorescence or UV detection. nih.govjasco-global.com One such method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, like N-acetyl-L-cysteine (NAC). nih.gov This reaction rapidly forms a highly fluorescent isoindole derivative with primary amines at room temperature, allowing for sensitive detection. selectscience.net In one high-performance liquid chromatography (HPLC) method, the hArg-OPA-NAC derivative was separated on a reversed-phase C18 column and detected by fluorescence, achieving a detection limit of 188 fmol. nih.gov Such derivatization can be automated in the autosampler, improving reproducibility and throughput. selectscience.netchromatographyonline.com While primarily used for fluorescence detection, these derivatization techniques can be adapted for LC-MS to improve chromatographic separation from interfering substances. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry offers a high-resolution alternative for homoarginine quantification. A key prerequisite for GC-MS analysis of polar, non-volatile compounds like amino acids is their chemical derivatization to increase volatility and thermal stability. sigmaaldrich.com

GC-MS and GC-tandem MS (GC-MS/MS) have been thoroughly validated for the quantitative determination of homoarginine in a variety of biological samples, including human plasma, urine, and sputum. nih.govnih.govresearchgate.net The analytical process involves a two-step derivatization, typically converting homoarginine to its methyl ester tri(N-pentafluoropropionyl) derivative. nih.gov Quantitative analysis is then performed using electron-capture negative-ion chemical ionization (ECNICI), which provides high sensitivity. nih.govnih.gov Studies have shown that very similar homoarginine concentrations are obtained by both GC-MS in selected-ion monitoring (SIM) mode and by GC-MS/MS in selected-reaction monitoring (SRM) mode, suggesting that the less complex GC-MS technique is often sufficient for accurate and precise quantification. nih.govresearchgate.net These methods are robust enough to be used on small sample volumes, such as 10-µL aliquots of plasma ultrafiltrate or native urine. nih.gov

Table 2: GC-MS Method Validation Data for Homoarginine in Human Plasma

Parameter Value Details Reference
Sample Type Human Plasma Protein precipitation with methanol nih.gov
Derivatization Methyl ester tri(N-pentafluoropropionyl) Two-step procedure nih.gov
Ionization Mode ECNICI Methane as reactant gas nih.gov
Intra-assay Accuracy (Recovery) 93-109% nih.govresearchgate.net

Similar to LC-MS, the use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision in GC-MS analysis. nih.govnih.gov For homoarginine quantification, a commonly used internal standard is the de novo prepared trideuteromethyl ester of homoarginine (d3Me-hArg). nih.govnih.govresearchgate.net This standard is added to samples before the derivatization process, allowing it to account for variability throughout the entire analytical procedure. nih.gov Alternatively, other commercially available stable isotope-labeled analogs can be used. nih.gov The use of these internal standards in a stable-isotope dilution GC-MS assay ensures reliable quantification of homoarginine across different biological fluids in both experimental and clinical research. nih.govnih.gov

Chromatographic and Electrophoretic Separation Techniques for Purity and Analysis

Separation sciences form the bedrock of analytical chemistry for amino acids and their analogs. Chromatographic and electrophoretic techniques are indispensable for assessing the purity of D-homoarginine hemisulfate and for its analysis in various samples. These methods exploit subtle differences in the physicochemical properties of molecules, such as polarity, charge, and size, to achieve separation.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used planar chromatographic technique ideal for monitoring the progress of chemical reactions, such as the synthesis of D-homoarginine from a precursor like D-lysine. researchgate.net The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, coated on a flat carrier, and a mobile phase, a solvent system that moves up the plate via capillary action. researchgate.netyoutube.com

During a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material and a reference standard of the product. As the solvent front ascends the plate, components of the mixture separate based on their differential partitioning between the stationary and mobile phases. libretexts.org For instance, in the conversion of D-lysine to D-homoarginine, the product, starting material, and any intermediates will have different polarities and thus different affinities for the stationary phase, leading to distinct migration distances.

The separation is visualized by spraying the plate with a reagent that reacts with the amino groups to produce colored spots, such as ninhydrin, which typically yields a bluish-violet color. youtube.comlibretexts.orgnih.gov The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and can be used for identification. youtube.com

Table 1: Illustrative TLC System for Monitoring D-Homoarginine Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of n-butanol, glacial acetic acid, and water (e.g., 4:1:5 v/v/v). youtube.com
Visualization 0.2% Ninhydrin spray followed by heating. orientjchem.org
Analyte Approximate R_f Value
D-Lysine (Starting Material)~0.15
D-Homoarginine (Product)~0.25
Reaction Mixture SpotShows separation of starting material and product spots.

Note: R_f values are illustrative and can vary based on exact experimental conditions.

Paper electrophoresis is a powerful technique for the separation and characterization of charged molecules like amino acids, based on their differential migration rates in an electric field. nih.gov This method is particularly useful for verifying the identity and assessing the purity of ionic compounds such as D-homoarginine.

In this technique, a strip of filter paper is saturated with a buffer of a specific pH, and the sample is applied as a small spot. nih.gov The ends of the paper are immersed in buffer reservoirs containing electrodes, and a high voltage is applied across the paper. At a pH below its isoelectric point (pI), an amino acid will be positively charged and migrate towards the cathode (negative electrode), while at a pH above its pI, it will be negatively charged and move towards the anode (positive electrode).

The rate of migration is influenced by the magnitude of the net charge on the molecule and its molecular size. D-homoarginine, with its basic guanidinium (B1211019) group, is strongly cationic at acidic or neutral pH and will migrate significantly towards the cathode. wikipedia.org By comparing the migration distance of an unknown sample to that of a known standard of D-homoarginine run on the same paper, the compound can be effectively characterized. This method can readily separate D-homoarginine from neutral or acidic amino acid impurities.

Spectroscopic and Structural Elucidation Methods (e.g., NMR, HR-MS) in Peptide Research Contexts

While separation techniques are vital for purification and identification, spectroscopic methods provide detailed structural information, which is critical in peptide research to confirm the successful incorporation and exact location of non-canonical amino acids like D-homoarginine.

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural elucidation of novel peptides. HR-MS provides highly accurate mass-to-charge (m/z) ratio measurements, allowing for the determination of the elemental composition of the peptide and confirming its molecular weight. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing peptides. researchgate.net In an MS/MS experiment, the peptide ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides sequence information. The incorporation of homoarginine instead of arginine results in a mass shift of 14 Da (due to an additional CH₂ group), which is readily detectable in both the parent ion mass and the fragment ions containing the modification. researchgate.netnih.gov For example, research on the incorporation of L-homoarginine into a peptide confirmed its presence through MALDI-TOF MS analysis, where the observed m/z value of the homoarginine-containing peptide was 1195.6, consistent with the calculated value. researchgate.net

Table 2: MS/MS Fragmentation Data for a Homoarginine-Containing Peptide

Parent Ion [M+H]⁺ (m/z)Fragment Ion TypeSequence FragmentObserved Fragment Ion (m/z)
1195.6b₂AH187.1
b₃AHH324.2
b₄AHHH461.3
b₅AHHHH598.3
b₆AHHHHH735.4
b₇AHHHHHH872.5
b₈ AHHHHHH(hArg) 1044.6
y₁L131.1

Data adapted from MS/MS analysis of a tag peptide containing L-homoarginine (hArg). researchgate.net The b₈ ion confirms the presence of homoarginine at the eighth position.

Enantioselectivity Studies Using RNA Aptamers

The biological activity of peptides is often highly dependent on the chirality of their constituent amino acids. Therefore, methods to confirm the enantiomeric purity of D-homoarginine and to study its stereospecific interactions are essential. RNA aptamers have emerged as powerful tools for highly selective molecular recognition, including the discrimination between enantiomers. oup.com

Aptamers are short, single-stranded nucleic acid (RNA or DNA) sequences that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity. researchgate.netribocentre.org They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Studies have successfully developed RNA aptamers that exhibit remarkable enantioselectivity for L-arginine over D-arginine. oup.com One such aptamer binds to L-arginine with a dissociation constant (K_d) of 330 nM, showing a 12,000-fold preference for the L-enantiomer over the D-enantiomer. oup.com Interestingly, this same aptamer showed no detectable binding to L-homoarginine, highlighting the exquisite specificity of the aptamer's binding pocket. oup.com

This high degree of selectivity allows for the development of powerful analytical applications. Aptamers can be used as chiral selectors in separation techniques like affinity chromatography and capillary electrophoresis (CE) to resolve enantiomeric mixtures. researchgate.netnih.govresearchgate.net For example, an L-RNA aptamer can be immobilized on a stationary phase to create a chiral column that selectively retains the corresponding D-amino acid, enabling the separation and quantification of enantiomeric impurities.

Table 3: Enantioselectivity of an L-Arginine RNA Aptamer

LigandDissociation Constant (K_d)Selectivity vs. L-Arginine
L-Arginine 330 nM1 (Reference)
D-Arginine ~4 mM12,000-fold lower affinity
L-Homoarginine Not DetectableN/A
Agmatine Not DetectableN/A

Data derived from studies on the ag.06 RNA aptamer. oup.com

Structural Modification and Derivative Studies of D Homoarginine Hemisulfate

Incorporation of D-Homoarginine into Peptide and Protein Structures

The substitution of natural amino acids with D-homoarginine in peptide sequences is a key strategy for developing novel therapeutic agents and research tools. This approach allows for the fine-tuning of biological activity and metabolic stability.

A significant area of research has been the synthesis of vasopressin analogs incorporating D-homoarginine, primarily at position 8, to explore new therapeutic profiles. The solid-phase peptide synthesis (SPPS) methodology has been the primary technique for creating these modified peptides. researchgate.netnih.gov5z.comnih.gov

The synthesis process typically begins with a resin support, such as benzhydrylamine or p-methylbenzhydrylamine resin. researchgate.net5z.com Protected amino acids are then sequentially coupled to the growing peptide chain. For the incorporation of D-homoarginine, a suitably protected derivative like Nα-tert-butoxycarbonyl-Nγ-nitro-D-homoarginine is used. 5z.com Another strategy involves synthesizing the peptide with D-lysine at the desired position. Following the completion of the peptide chain, the ε-amino group of the D-lysine residue is selectively deprotected and then converted to a guanidino group through a reaction with 1-guanyl-3,5-dimethylpyrazole, yielding the D-homoarginine residue. nih.gov

Researchers have synthesized a variety of vasopressin analogs by combining the D-homoarginine substitution at position 8 with other modifications, particularly at position 2. researchgate.net5z.com These modifications at position 2 have included various substituted L- or D-phenylalanine derivatives, such as:

p-methylphenylalanine researchgate.net

p-ethylphenylalanine researchgate.net

o-methylphenylalanine 5z.com

o-ethylphenylalanine 5z.com

2,4,6-trimethylphenylalanine researchgate.net

These synthetic strategies have enabled the creation of a diverse library of vasopressin analogs, allowing for detailed investigation into how specific structural changes influence biological function. ekb.eg

The substitution of the natural L-arginine at position 8 of vasopressin with D-homoarginine has profound effects on the resulting analog's interaction with vasopressin and oxytocin (B344502) receptors. These modifications significantly alter the peptide's biological activity, including its antidiuretic, pressor (blood pressure raising), and uterotonic (uterine-contracting) effects.

Generally, vasopressin analogs containing D-homoarginine at position 8 exhibit very low antidiuretic and pressor activities compared to the native hormone. researchgate.net5z.comresearchgate.net However, this reduction in agonist activity is often accompanied by the emergence of antagonist (inhibitory) properties. For example, [D-Phe(Et)², D-Har⁸]vasopressin and its L-phenylalanine counterpart have been identified as pressor inhibitors. researchgate.net Similarly, many analogs with D-homoarginine at position 8 and a substituted phenylalanine at position 2 act as potent inhibitors of oxytocin's uterotonic activity. researchgate.net5z.com The analog [D-Phe(o-Et)², D-Har⁸]vasopressin was found to be a particularly potent uterotonic inhibitor in vitro. 5z.com

While the antidiuretic potency of 8-D-homoarginine-vasopressin and its 1-deamino derivative is lower than that of the corresponding D-arginine versions, their pressor effects are even more significantly reduced. nih.gov This differential effect leads to highly specific antidiuretic agents with very favorable antidiuretic-to-pressor (A/P) selectivity ratios. nih.govnih.gov For instance, 1-deamino-4-L-valine-8-D-homoarginine-vasopressin (dVDHAVP) shows moderate antidiuretic potency but is almost devoid of pressor activity, making it a highly specific antidiuretic agent. nih.gov

Biological Activities of Vasopressin Analogs with D-Homoarginine (D-Har) Substitutions
Vasopressin AnalogKey Substitution(s)Observed Biological ActivityReference
[D-Har⁸]vasopressinD-Har at position 8Low antidiuretic and pressor activities. researchgate.net
[D-Phe(Et)², D-Har⁸]vasopressinD-Phe(Et) at position 2, D-Har at position 8Pressor inhibitor; low antidiuretic and pressor activities. researchgate.net
[D-Phe(2,4,6-triMe)², D-Har⁸]vasopressinD-Phe(2,4,6-triMe) at position 2, D-Har at position 8Potent uterotonic inhibitor; negligible antidiuretic activity; weak pressor inhibitor. researchgate.net
[D-Phe(o-Et)², D-Har⁸]vasopressinD-Phe(o-Et) at position 2, D-Har at position 8Most potent in vitro uterotonic inhibitor in its series; very low antidiuretic activity. 5z.com
1-deamino-8-D-homoarginine-vasopressinDeamination at position 1, D-Har at position 8Highly specific antidiuretic agent with an A/P ratio of 3,300. nih.gov
1-deamino-4-L-valine-8-D-homoarginine-vasopressin (dVDHAVP)Deamination at position 1, Val at position 4, D-Har at position 8Moderate antidiuretic potency (31 units/mg) with virtually no pressor activity. nih.gov

The site-specific incorporation of non-natural amino acids like homoarginine into proteins is a powerful technique for studying and engineering protein function, including post-translational modifications (PTMs). nih.govmdpi.comwikipedia.org One advanced method to achieve this involves the reassignment of a specific codon in the genetic code. researchgate.net

Researchers have successfully reassigned the rare arginine codon AGG to encode L-homoarginine in Escherichia coli. researchgate.net This was accomplished by introducing an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. In this system, a novel variant of an archaeal pyrrolysyl-tRNA synthetase (PylRS) was engineered to specifically recognize L-homoarginine and charge it onto its corresponding tRNA (tRNAPyl), which has an anticodon (CCU) that recognizes the AGG codon. researchgate.net When this system is expressed in E. coli in the presence of L-homoarginine, the ribosome incorporates L-homoarginine at the positions encoded by AGG codons in the target protein. researchgate.net

This technique allows for the creation of proteins with precisely placed homoarginine residues. Such non-natural proteins are invaluable tools for investigating the roles of specific amino acid residues and their PTMs. For example, replacing a lysine (B10760008) with a homoarginine can mimic a permanent positive charge or investigate the impact of the guanidino group on enzyme-substrate interactions or protein stability. This method provides a platform to explore protein structure-function relationships in ways that are not possible with the standard 20 canonical amino acids. researchgate.netfrontiersin.org

Chemical Derivatization for Enhanced Protein Properties

The chemical conversion of amino acid residues already within a protein's structure is another key strategy for modifying its properties. Converting lysine to homoarginine via guanidination is a prime example of this approach.

Trypsin is a common protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. The conversion of lysine residues to homoarginine, a process known as guanidination, can significantly alter a protein's susceptibility to trypsin cleavage. nih.gov

Studies on guanidinated proteins have shown that while trypsin can still cleave at homoarginine residues, the rate of this hydrolysis is considerably slower compared to its action on lysine or arginine. nih.gov The efficiency of cleavage at homoarginine sites depends on factors such as the ratio of trypsin to the protein substrate and the duration of the digestion. An overnight digestion is often required for cleavage to occur at homoarginine sites. nih.gov This reduced cleavage efficiency effectively renders the protein more resistant to proteolysis by trypsin. This property is particularly useful in proteomics for N-terminal peptide enrichment strategies and in protein engineering where enhanced stability against proteases is desired. nih.govacs.org

The chemical modification of lysine to homoarginine has been used to probe the functional importance of specific residues in molecular chaperones, such as αA-crystallin. nih.gov αA-crystallin is a key protein in the lens of the eye that helps prevent the aggregation of other proteins.

In one study, the lysine residues of human αA-crystallin were converted to homoarginine by treatment with O-methylisourea (OMIU). nih.gov This modification, which introduces additional guanidino groups, was found to be detrimental, causing the protein to lose most of its chaperone function. nih.govscispace.com The treatment also led to a decrease in the protein's surface hydrophobicity and a significant reduction in the rate of subunit exchange. nih.gov

Interestingly, the lost chaperone function could be dramatically recovered and even enhanced. Subsequent treatment of the homoarginine-modified αA-crystallin with methylglyoxal (B44143) (MGO), an α-dicarbonyl compound, not only restored but increased the chaperone activity by 40-60% beyond that of the original, unmodified protein. nih.govplos.org This functional recovery was associated with an increase in surface hydrophobicity and an enhanced rate of subunit exchange. nih.gov These findings suggest that the positive charge of the guanidino group on arginine and homoarginine residues may act to keep the chaperone function of αA-crystallin in check, and that neutralization of this charge can unleash a more potent chaperone activity. nih.govscispace.com

Effects of Lysine-to-Homoarginine Conversion on αA-Crystallin Chaperone Function
Modification StepReagentEffect on Chaperone FunctionStructural/Physical ChangesReference
1. Guanidination of LysineO-methylisourea (OMIU)Abolished most chaperone function.Reduced surface hydrophobicity; retarded subunit exchange rate. nih.gov
2. Subsequent ModificationMethylglyoxal (MGO)Restored and enhanced chaperone function (~40-60% above control).Increased surface hydrophobicity (~39% above control); enhanced subunit exchange rate. nih.gov

Development of Prodrugs and Conjugates Involving D-Homoarginine as Ligands

The concept of using D-homoarginine as a ligand in prodrug development is centered on leveraging its chemical properties to modulate the release and activity of a parent drug. This approach has been investigated as a strategy to create novel therapeutic agents with improved pharmacological profiles.

One area of exploration has been the conjugation of D-homoarginine to stimulant drugs, such as d-amphetamine. google.com The rationale behind this is that the attachment of a polar, hydrophilic ligand like homoarginine can create a prodrug that is initially inactive. google.com The release of the active stimulant is intended to occur under specific physiological conditions, potentially offering a different pharmacokinetic profile compared to the administration of the free drug. google.comgoogle.com Research in this area has involved the synthesis and preclinical evaluation of these conjugates. For instance, studies have compared the plasma concentrations of d-amphetamine released from intravenously administered l-homoarginine-d-amphetamine with that of d-amphetamine alone in rat models. google.com

The development of these conjugates often involves the chemical attachment of D-homoarginine to the parent drug molecule. google.com This strategy is part of a broader field of creating peptide-drug conjugates (PDCs), where a peptide moiety is used to carry and deliver a therapeutic payload. nih.gov The use of non-standard amino acids like homoarginine in such conjugates is a key area of interest. google.com

Table 1: Examples of D-Homoarginine Conjugates and Their Research Focus

Conjugate/Prodrug ClassParent Drug ClassResearch Focus
D-Homoarginine-Stimulant ConjugatesStimulants (e.g., d-amphetamine)To create prodrugs with modified pharmacokinetic profiles. google.comgoogle.com
N,N'-dialkyl-D-homoarginine AnaloguesLuteinizing Hormone-Releasing Hormone (LH-RH) AntagonistsTo develop potent and long-acting antagonists by stabilizing membrane interactions. nih.gov

Detailed studies have reported the synthesis of various N,N'-dialkyl-D-homoarginine analogues, which were then incorporated into antagonistic analogues of luteinizing hormone-releasing hormone (LH-RH). nih.gov The hypothesis driving this research was that these modifications could stabilize the interaction with the phospholipid membrane, leading to enhanced potency and a longer duration of action. nih.gov A notable example from this series is detirelix, or [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10]LH-RH, which demonstrated high potency in antiovulatory assays in rats. nih.gov

Substitution in β-Amino Acid Containing Peptides

The incorporation of D-homoarginine and its derivatives into peptides, particularly those containing β-amino acids, represents a significant area of research aimed at improving peptide stability and function. The substitution of standard α-amino acids with β-amino acids or their derivatives can alter the peptide's backbone structure, making it less susceptible to enzymatic degradation. nih.govnih.gov

Research has shown that replacing L-amino acids with D-amino acids or other unnatural amino acids can enhance the proteolytic resistance of peptides. frontiersin.orgnih.gov In one study, the replacement of L-lysine and L-arginine residues in an antimicrobial peptide with D-amino acids resulted in a derivative with remarkable stability. frontiersin.org While D-amino acid substitution can sometimes lead to changes in hydrophobicity and secondary structure, these modifications are a key strategy for improving the bioavailability of peptide-based therapeutics. frontiersin.orgrsc.org

The substitution of lysine with homoarginine in delivery peptides has also been evaluated. kyoto-u.ac.jp This subtle structural change, converting an amino group to a guanidino group, can affect the peptide's interaction with cell membranes and its delivery efficacy. kyoto-u.ac.jp For example, a study using the model delivery peptide HAad showed that the lysine-to-homoarginine substituted version had comparable or improved delivery efficacy for various macromolecules at a lower concentration. kyoto-u.ac.jp

Furthermore, D-homoarginine has been incorporated into vasopressin analogues to study the impact on biological activity. nih.govresearchgate.net5z.com In these studies, solid-phase peptide synthesis was used to create analogues where D-homoarginine replaced the natural amino acid at position 8. nih.govresearchgate.net These modifications, often combined with other substitutions, were found to influence the antidiuretic and pressor activities of the resulting peptides, in some cases leading to highly specific antidiuretic agents. nih.gov5z.com

Table 2: Research Findings on D-Homoarginine Substitution in Peptides

Peptide ClassModificationKey Research Finding
Antimicrobial PeptidesReplacement of L-lysine and L-arginine with D-amino acids (including D-homoarginine implicitly as a D-arginine analogue)Enhanced stability against proteases. frontiersin.org
Delivery Peptides (HAad)Lysine to homoarginine substitutionComparable or better delivery efficacy at a lower concentration. kyoto-u.ac.jp
Vasopressin AnaloguesSubstitution at position 8 with D-homoarginineAltered antidiuretic and pressor activities, leading to more specific agents. nih.govresearchgate.net5z.com
Luteinizing Hormone-Releasing Hormone (LH-RH) AntagonistsIncorporation of N,N'-dialkyl-D-homoarginine analoguesHigh potency and prolonged duration of action. nih.gov

The synthesis of peptides containing homoarginine can be achieved through methods like solid-phase peptide synthesis, where protected forms of the amino acid, such as Nα-tert-butoxycarbonyl-Nδ-nitro-D-homoarginine, are utilized. 5z.com Another approach involves the conversion of ornithine residues to S-methyl-isothiocitrulline, which can then be reacted with amines to yield substituted arginine derivatives, a method also applicable to creating homoarginine-containing peptides from lysine. researchgate.net

Cellular and Molecular Effects of D Homoarginine in Biological Systems

Modulation of Cellular Proliferation and Enzymatic Activities

Research has demonstrated that homoarginine can significantly impact cellular processes, including proliferation and enzymatic activity, particularly in cancer cell models.

Studies have shown that L-homoarginine exhibits inhibitory effects on the proliferation of mouse osteosarcoma (OS) cells. nih.govnih.gov In long-term cultures, a concentration of 22.3 mM L-homoarginine was found to inhibit the proliferation of these cancer cells. nih.govnih.gov At a higher concentration of 44.5 mM, L-homoarginine inhibited the uptake of [3H]thymidine, a marker for DNA synthesis and cell proliferation, in C3H/He mouse osteosarcoma cells. nih.govnih.gov This inhibitory effect was persistent, remaining even after the cells were washed and placed in fresh media. nih.govnih.gov

Notably, this effect showed a degree of specificity, as L-homoarginine did not affect [3H]thymidine uptake in mouse myeloma MOPC 104E cells. nih.govnih.gov When compared to L-arginine at the same concentration, L-homoarginine demonstrated a more potent inhibitory effect on osteosarcoma cell proliferation. nih.govnih.gov Furthermore, when osteosarcoma cells were pre-treated with 44.5 mM L-homoarginine for 24 hours before being inoculated into mice, the subsequent tumor growth was markedly delayed. nih.govnih.gov

| Effect of L-Homoarginine on Mouse Osteosarcoma Cells | | :--- | :--- | | Cell Line | C3H/He Mouse Osteosarcoma (OS) | | Effect on Proliferation | Inhibition observed at 22.3 mM in long-term culture. nih.govnih.gov | | Effect on DNA Synthesis | Inhibition of [3H]thymidine uptake at 44.5 mM. nih.govnih.gov | | Persistence of Effect | The inhibitory effect on thymidine (B127349) uptake persisted after the removal of L-homoarginine from the culture medium. nih.govnih.gov | | In Vivo Effect | Pre-treatment of OS cells with 44.5 mM L-homoarginine markedly delayed subsequent tumor growth in mice. nih.govnih.gov |

The mechanism behind the anti-proliferative effects of L-homoarginine on osteosarcoma cells appears to be linked to changes in cellular organelles and enzyme activity. nih.govnih.gov Electron microscopy studies revealed that the inhibition of cell proliferation was associated with a significant increase in the number of lysosomal granules within the cells. nih.govnih.gov

In conjunction with this morphological change, biochemical assays of cell homogenates demonstrated a two-fold increase in the activity of acid phosphatase, a key lysosomal enzyme. nih.govnih.gov This was in stark contrast to control cells and cells treated with L-arginine, which did not show a similar increase. nih.govnih.gov These findings suggest that L-homoarginine's impact on osteosarcoma cells involves promoting cellular differentiation pathways associated with lysosomal function. nih.gov

Antimicrobial Properties and Antimetabolite Activity

Beyond its effects on mammalian cells, homoarginine has been identified as a compound with notable antimicrobial capabilities, acting as a growth inhibitor for various microorganisms.

Homoarginine has been shown to be a growth inhibitor of several pathogenic microbes. wikipedia.org Its antimicrobial spectrum includes the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungal pathogen Candida albicans. wikipedia.org This indicates that homoarginine can interfere with essential microbial growth and germination pathways across different types of microorganisms. wikipedia.org The incorporation of homoarginine has also been explored as a strategy to enhance the activity and stability of antimicrobial peptides. qub.ac.uk

Antimicrobial Spectrum of Homoarginine
Staphylococcus aureus
Escherichia coli
Candida albicans

The biological activity of homoarginine is often attributed to its function as an antimetabolite of arginine. wikipedia.org As a structural analog, it can compete with arginine in various metabolic pathways. wikipedia.orgresearchgate.net Studies have demonstrated that it can act as a competitive inhibitor in many instances. wikipedia.org For example, in studies involving the yeast Torulopsis utilis, homoarginine was shown to competitively reverse the growth inhibition caused by canavanine, another arginine antimetabolite. researchgate.net In this context, homoarginine and arginine were found to be approximately equally effective at reversing canavanine's inhibitory effects. researchgate.net This competitive action underscores its role in interfering with normal arginine utilization. researchgate.net

Organ-Specific Regulation of Arginine Metabolizing Enzymes in Experimental Models

In experimental models, supplementation with homoarginine has been shown to regulate key enzymes involved in arginine metabolism in an organ-specific manner. nih.gov In a study using obese ZSF1 rats, a model for heart failure, homoarginine supplementation led to distinct changes in the expression and activity of several enzymes in different tissues. nih.gov

In the kidneys of supplemented rats, Arginase 2 (ARG2) levels were reduced by over 35%, while Glycine (B1666218) amidinotransferase (GATM), the enzyme that can synthesize homoarginine from lysine (B10760008) and arginine, was upregulated by 29%. nih.govnih.gov The small intestine also showed a reduction in ARG2 of more than 35%. nih.gov In the liver, levels of Dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme that metabolizes inhibitors of nitric oxide synthase, were restored in supplemented rats compared to untreated controls. nih.gov Conversely, in skeletal muscle, the expression of inducible nitric oxide synthase (iNOS) was further decreased in supplemented rats compared to both healthy and untreated diseased rats. nih.gov These findings highlight that homoarginine can exert complex, tissue-dependent regulatory effects on the broader network of arginine metabolism. nih.gov

| Organ-Specific Enzyme Regulation by Homoarginine Supplementation in Rats | | :--- | :--- | :--- | | Organ | Enzyme | Observed Effect | | Kidney | Arginase 2 (ARG2) | Reduced by >35%. nih.gov | | | Glycine amidinotransferase (GATM) | Upregulated by 29%. nih.gov | | | Inducible Nitric Oxide Synthase (iNOS) | Higher compared to healthy controls. nih.gov | | Small Intestine | Arginase 2 (ARG2) | Reduced by >35%. nih.gov | | Liver | Dimethylarginine dimethylaminohydrolase 1 (DDAH1) | Restored to levels of healthy controls. nih.gov | | | Inducible Nitric Oxide Synthase (iNOS) | Lower compared to healthy controls. nih.gov | | Skeletal Muscle | Inducible Nitric Oxide Synthase (iNOS) | Further decreased compared to untreated controls. nih.gov |

Renal and Intestinal Arginase 2 (ARG2) Inhibition

Arginase 2 (ARG2) is a mitochondrial enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.gov This enzyme is prominently expressed in the kidney and plays a crucial role in regulating L-arginine bioavailability. nih.govresearchgate.net D-Homoarginine acts as a competitive inhibitor of ARG2. nih.govnih.gov By competing with L-arginine for the active site of the enzyme, D-homoarginine effectively reduces the breakdown of L-arginine.

This inhibition of ARG2 has significant physiological implications. By preserving the intracellular pool of L-arginine, D-homoarginine can enhance the production of nitric oxide (NO), a critical signaling molecule synthesized from L-arginine by nitric oxide synthases (NOS). nih.gov In the context of renal and intestinal tissues, maintaining adequate NO levels is essential for processes such as vasodilation, regulation of blood pressure, and modulation of inflammation. jci.org Studies have demonstrated that inhibition of arginase can lead to increased L-arginine availability for NO synthesis. nih.govresearchgate.net

Data on Arginase Inhibition by Homoarginine
EnzymeInhibitorIC50 Value (mM)Ki Value (mM)
Arginase 1Homoarginine8.14 ± 0.526.1 ± 0.50
Arginase 2Homoarginine2.52 ± 0.011.73 ± 0.10

Data sourced from studies on homoarginine, a structurally similar compound. nih.govresearchgate.net

Hepatic Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) Restoration

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is the primary enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). nih.govnih.gov Elevated levels of ADMA are associated with endothelial dysfunction and an increased risk of cardiovascular disease. nih.gov DDAH1 metabolizes ADMA to L-citrulline and dimethylamine, thereby regulating intracellular ADMA concentrations and preserving NOS activity. nih.gov

While D-homoarginine does not directly activate DDAH1, its inhibitory effect on arginase can indirectly support DDAH1 function. By increasing the bioavailability of L-arginine, D-homoarginine can help to counteract the inhibitory effects of ADMA on NOS. This is particularly relevant in the liver, where both arginase and DDAH1 are expressed. The interplay between these enzymes is crucial for maintaining hepatic and systemic NO homeostasis. A reduction in arginase activity by D-homoarginine can shift the balance towards enhanced NO production, a state that is beneficial in conditions of elevated ADMA.

Inducible Nitric Oxide Synthase (iNOS) Modulation in Skeletal Muscle

Inducible nitric oxide synthase (iNOS) is one of three NOS isoforms and is typically expressed in response to inflammatory stimuli such as cytokines. frontiersin.orgguidetopharmacology.org In skeletal muscle, iNOS-derived NO plays a complex role in various physiological and pathological processes, including muscle regeneration, inflammation, and insulin (B600854) sensitivity. nih.govnih.gov The expression of iNOS can be induced in skeletal muscle during injury or inflammation. nih.gov

D-Homoarginine can modulate the activity of iNOS in skeletal muscle by influencing the availability of its substrate, L-arginine. By inhibiting arginase, D-homoarginine can increase the local concentration of L-arginine, potentially leading to enhanced NO production by iNOS when the enzyme is expressed. nih.gov This can have significant consequences for muscle physiology. For instance, during muscle regeneration, a process where iNOS is transiently expressed by infiltrating macrophages, adequate NO production is required for efficient healing. nih.gov Conversely, chronic or excessive iNOS activity can contribute to muscle damage and impaired function. nih.gov Therefore, the modulatory effect of D-homoarginine on L-arginine availability can be a critical determinant of iNOS-mediated outcomes in skeletal muscle.

Nitric Oxide Synthase Isoforms in Skeletal Muscle
NOS IsoformExpression in Resting MuscleRole in Skeletal Muscle
Neuronal NOS (nNOS)PresentRegulation of muscle contraction and blood flow
Endothelial NOS (eNOS)PresentRegulation of blood flow and mitochondrial biogenesis
Inducible NOS (iNOS)Generally absent, induced by inflammationInvolved in immune response, muscle regeneration, and pathology

Information compiled from multiple sources. frontiersin.orgnih.govnih.govresearchgate.net

Influence on Protein Structure and Chaperone Function

Beyond its effects on enzyme kinetics, the metabolic consequences of D-homoarginine administration can indirectly influence protein structure and function through post-translational modifications.

Hydroimidazolone Modification of Arginine Residues

Hydroimidazolones are a class of advanced glycation end products (AGEs) that form from the non-enzymatic reaction of dicarbonyl compounds, such as methylglyoxal (B44143) (MGO), with the guanidinium (B1211019) group of arginine residues in proteins. nih.govresearchgate.net This modification is significant as it results in the loss of the positive charge of the arginine side chain, which can alter protein structure and function. semanticscholar.orgplos.org

The formation of hydroimidazolones is a spontaneous process that occurs in vivo. nih.gov While D-homoarginine itself is not directly involved in this modification, its influence on metabolic pathways that generate MGO can be relevant. For instance, alterations in glucose and amino acid metabolism can impact the levels of MGO. The modification of arginine residues to hydroimidazolones has been observed in various proteins and is implicated in cellular signaling and stress responses. researchgate.net

Impact on Small Heat Shock Proteins (e.g., αA-crystallin, Hsp27)

Small heat shock proteins (sHSPs), such as αA-crystallin and Hsp27, are molecular chaperones that play a critical role in maintaining protein homeostasis by preventing the aggregation of misfolded proteins. nih.govnih.govmdpi.com The chaperone activity of sHSPs is crucial for cellular health, particularly under conditions of stress.

Research has shown that the modification of specific arginine residues to hydroimidazolones can significantly impact the chaperone function of sHSPs. semanticscholar.orgplos.orgnih.gov For example, the modification of a conserved arginine residue (R12) in αA-crystallin and Hsp27 has been demonstrated to enhance their chaperone activity. semanticscholar.orgplos.org This enhancement is attributed to the loss of the positive charge on the arginine residue, which leads to conformational changes in the protein that may expose more client-binding sites. plos.orgnih.gov This suggests that post-translational modifications of arginine residues, such as the formation of hydroimidazolones, can act as a regulatory mechanism for sHSP function.

Effect of Arginine Modification on Small Heat Shock Proteins
Small Heat Shock ProteinModified ResidueEffect of Hydroimidazolone Modification
αA-crystallinArginine 12 (R12)Enhanced chaperone function
Hsp27Arginine 12 (R12)Altered structure and potential modulation of chaperone activity

Based on studies investigating the effects of methylglyoxal-induced modifications. semanticscholar.orgplos.orgnih.gov

Emerging Research Directions for D Homoarginine Hemisulfate

Elucidation of Enantiomer-Specific Biological Activities and Stereochemical Effects

The biological effects of amino acids and their derivatives are often highly dependent on their stereochemistry. Research is increasingly aimed at understanding the distinct roles of D- and L-enantiomers of homoarginine.

While L-homoarginine is a known substrate for nitric oxide synthase (NOS), leading to the production of NO, studies on beta-homoarginine enantiomers revealed that neither the (R)- nor the (S)- form induced NO formation, suggesting that the specific stereochemical configuration is critical for substrate recognition by NOS. wikipedia.orgresearchgate.net

The stereochemistry of the peptide backbone is also crucial in the development of nucleic acid analogues. Studies on arginine-based nucleopeptides, which can bind to DNA and RNA, have shown that the backbone's stereochemistry significantly influences the stability of the resulting hybrids. mdpi.com For instance, incorporating D-amino acids into these structures can alter their binding affinity and specificity. mdpi.com This highlights the profound impact of stereochemistry on molecular interactions, a principle that is being actively explored in the context of D-homoarginine to develop molecules with specific binding properties. For example, nucleopeptides with an all L-amino acid backbone form stable complexes with RNA molecules. mdpi.com

Further research is focused on determining how the introduction of a D-homoarginine residue, as opposed to its L-counterpart, affects peptide and protein structure, stability, and interaction with biological targets. These investigations are essential for understanding the potential therapeutic or disruptive effects of D-enantiomers in biological systems.

Advanced Structural-Activity Relationship Studies for Bioactive Derivatives

Building on the understanding of stereochemical effects, researchers are conducting advanced structure-activity relationship (SAR) studies to design and synthesize novel D-homoarginine derivatives with enhanced or specific biological activities.

One area of focus has been the development of potent antagonists for the luteinizing hormone-releasing hormone (LH-RH). A series of NG,NG'-dialkyl-D-homoarginine analogues were synthesized and incorporated into LH-RH antagonists. nih.gov The rationale was that these modifications could stabilize interactions with phospholipid membranes, leading to higher potency and longer duration of action. nih.gov One of the most potent compounds from this series, detirelix, which contains a D-hArg(Et2) residue, demonstrated high potency in antiovulatory assays in rats and has undergone further clinical evaluation. nih.gov

Another research avenue involves creating phosphonic acid derivatives of homoarginine as enzyme inhibitors. These derivatives act as mimics of arginine and have been tested for their ability to inhibit M1 and M17 aminopeptidases from Plasmodium falciparum, the parasite responsible for malaria. acs.org In these studies, a homoarginine derivative with a 5-carbon side chain showed a tenfold increase in its inhibitory constant (Ki) compared to an arginine derivative, demonstrating that the extended side chain of homoarginine allows for optimal interactions within the enzyme's active site. acs.org

The following table summarizes key findings from SAR studies on homoarginine derivatives:

Derivative ClassTargetKey Structural ModificationObserved Effect
NG,NG'-dialkyl-D-homoargininesLH-RH ReceptorDialkyl groups on the guanidino function of D-homoarginineHigh potency and prolonged duration of action as LH-RH antagonists nih.gov
Phosphonic Homoarginine MimeticsP. falciparum Aminopeptidases (M1 & M17)Replacement of carboxylate with phosphonic acid; extended side-chainPotent inhibition of target enzymes, with the longer homoarginine side-chain improving binding acs.org
Arginine AnaloguesNitric Oxide Synthase (NOS)Variations in the carbon chain length and guanidino group substitutionHomoarginine acts as a substrate for NOS, but produces less NO than L-arginine nih.gov

These studies underscore the potential of modifying the D-homoarginine structure to create highly specific and potent bioactive molecules for therapeutic applications.

Application in High-Throughput Metabolic Profiling and Pathway Analysis

D-homoarginine and its metabolites are being increasingly recognized as important molecules in metabolic profiling studies, which aim to identify biomarkers for various diseases. High-throughput metabolomic techniques enable the simultaneous measurement of hundreds of metabolites in biological samples, providing a snapshot of the metabolic state.

In a study on congenital heart disease (CHD), metabolomic profiling revealed significant dysregulation of amino acids. nih.gov Homoarginine was identified as one of the most significantly changed metabolites, with its levels being markedly elevated in the CHD group compared to controls. nih.gov This finding suggests a potential role for homoarginine metabolism in the pathogenesis of CHD. nih.gov Subsequent pathway analysis highlighted that metabolic pathways involving amino acids, including "D-arginine and D-ornithine metabolism," may play a crucial role in the development of this condition. nih.gov

Metabolic pathway analysis has also been used to understand the systemic effects of lifestyle factors, such as tobacco use. nih.gov These analyses can identify clusters of related metabolites that are perturbed, offering mechanistic insights. While a study on tobacco consumers focused on broader changes in arginine metabolism, it demonstrates the utility of these pathway-based approaches in contextualizing the alterations of specific metabolites like homoarginine within the larger metabolic network. nih.gov

The inclusion of D-homoarginine in metabolic profiling panels allows researchers to investigate its association with various pathological conditions and to explore the metabolic pathways it influences.

Development of Novel Biochemical Probes and Research Tools

The unique structural and chemical properties of D-homoarginine make it a valuable building block for the development of novel biochemical probes and research tools. These tools are designed to investigate biological processes, such as enzyme activity and molecular transport.

Given that L-homoarginine is a known inhibitor of arginase, an enzyme that competes with NOS for their common substrate L-arginine, there is interest in developing specific inhibitors for different arginase isoforms. nih.govmdpi.com While studies have shown that L-homoarginine inhibits both arginase 1 and arginase 2, the inhibitory constants (Ki) are in the millimolar range, suggesting that at normal physiological concentrations, this inhibition may not be significant. nih.govresearchgate.netnih.gov However, synthetic derivatives of homoarginine, including D-enantiomers, could be developed as more potent and selective arginase inhibitors. Such inhibitors would be invaluable research tools to dissect the distinct roles of the two arginase isoforms in health and disease. mdpi.com

Furthermore, the development of arginase-targeted imaging probes is an active area of research. mdpi.comrug.nl These probes could be used in techniques like positron emission tomography (PET) to visualize and quantify arginase expression in vivo, serving as potential biomarkers for conditions where arginase is upregulated, such as in certain cancers or cardiovascular diseases. mdpi.com D-homoarginine derivatives could be explored as scaffolds for these imaging agents, potentially offering different binding kinetics or stability compared to their L-counterparts.

The synthesis of peptides containing D-homoarginine also provides tools to study stereochemistry-dependent cellular uptake and intracellular trafficking, contributing to our understanding of how stereoisomers are handled by biological systems.

Q & A

Q. How should large-scale datasets (e.g., metabolomic profiles) be presented in publications?

  • Standards : Deposit raw data in FAIR-compliant repositories (e.g., MetaboLights). In manuscripts, summarize key findings using heatmaps or pathway enrichment plots. Provide interactive Supplementary Tables for exploratory analysis .

Q. What are the criteria for selecting figures and tables to illustrate this compound mechanisms?

  • Best Practices : Use schematic diagrams for proposed pathways (e.g., FigPen in BioRender). For structural data, include electrostatic potential maps (DFT calculations) and crystallographic coordinates (PDB files). Annotate tables with exact p-values and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.